methyl [4-(3-chlorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound featuring a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine precursors, followed by their fusion under specific conditions. Common reagents include chlorophenyl derivatives and trimethoxyphenyl compounds, with catalysts such as methanesulfonic acid used to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic rings.
Reduction: Used to alter the oxidation state of the compound, often affecting the thiazole ring.
Substitution: Commonly involves halogenation or alkylation, where specific atoms or groups are replaced.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-CHLOROPHENYL)ACETATE: Shares a similar chlorophenyl group but lacks the complex thiazole-pyridine structure.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE: Contains a thiazole ring but differs in its overall molecular framework.
Uniqueness
METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its fused thiazole-pyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23ClN2O7S |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
methyl 2-[4-(3-chlorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H23ClN2O7S/c1-31-17-8-13(9-18(32-2)21(17)34-4)16-11-19(28)27(15-7-5-6-14(25)10-15)23-22(16)35-24(30)26(23)12-20(29)33-3/h5-10,16H,11-12H2,1-4H3 |
InChI Key |
IYKBGEWKXQDVPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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